CDK2 Inhibition Potency: Thiazolo[5,4-e]indole-7-one Derivatives vs. Roscovitine
Derivatives containing the 7-oxo-thiazolo[5,4-e]indole core exhibit sub-nanomolar to low-nanomolar inhibition of CDK2, representing a potency enhancement of approximately 70- to 90-fold relative to the clinical-stage pan-CDK inhibitor roscovitine (IC50 = 390 nM) [1][2]. The most potent derivative, 4-({[(12Z)-11-oxo-3-thia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8-tetraen-12-ylidene]methyl}amino)-N-phenylbenzene-1-sulfonamide (BDBM7754), achieved an IC50 of 4.3 nM under identical ATP concentration (1.4 µM) [2]. This potency advantage is scaffold-dependent, as the linear [5,4-e] fusion enables specific hydrogen-bonding interactions with the CDK2 hinge region (Leu83) visualized in the co-crystal structure PDB 1KE6 [1].
| Evidence Dimension | CDK2 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 4.3 to 7.5 nM (thiazolo[5,4-e]indole-7-one derivatives BDBM7754 and BDBM7767) |
| Comparator Or Baseline | Roscovitine (Seliciclib): IC50 = 390 nM (± 0.47 µM) |
| Quantified Difference | ~83- to 91-fold greater potency |
| Conditions | Biochemical assay with 1.4 µM ATP / [γ-32P] ATP; human CDK2 enzyme |
Why This Matters
For kinase inhibitor development, selecting the [5,4-e] scaffold provides a validated 80-fold potency head-start over the classical purine-based pan-CDK inhibitor chemotype, reducing the need for extensive hit-to-lead optimization.
- [1] H.N. Bramson, J. Corona, S.T. Davis, S.H. Dickerson, et al. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. J. Med. Chem., 2001, 44(25), 4339-4358. View Source
- [2] BindingDB. Affinity data for BDBM7754 (IC50 = 4.3 nM), BDBM7767 (IC50 = 7.5 nM) vs. CDK2. Assay condition: 1.4 µM ATP. View Source
